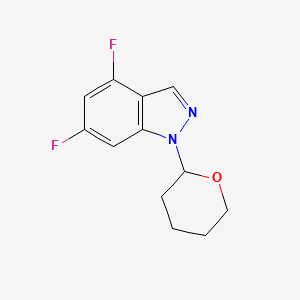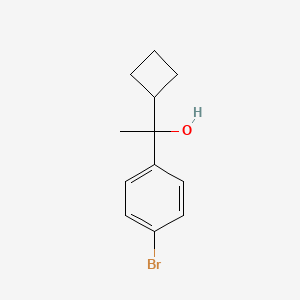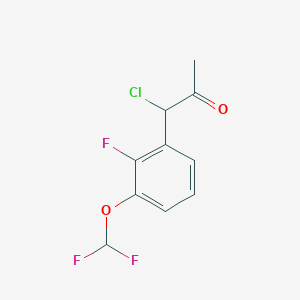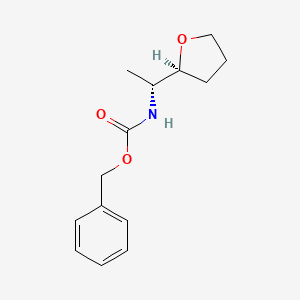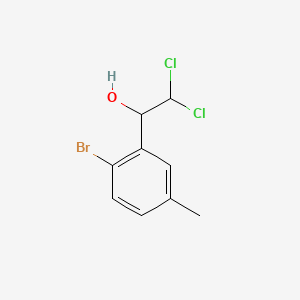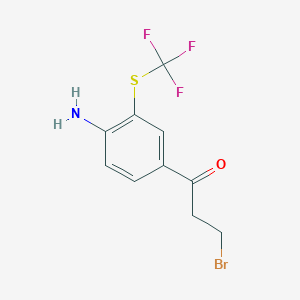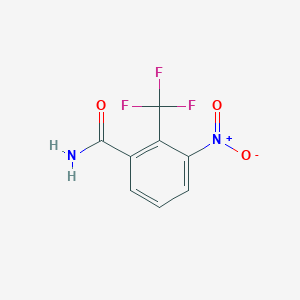
3-Nitro-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-2-(trifluoromethyl)benzamide is an aromatic compound characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzamide core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-2-(trifluoromethyl)benzamide typically involves the nitration of 2-(trifluoromethyl)benzoic acid followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The subsequent amidation can be achieved using reagents such as thionyl chloride and ammonia .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-2-(trifluoromethyl)benzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: 3-Amino-2-(trifluoromethyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-Nitro-2-(trifluoromethyl)benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Nitro-2-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its overall bioactivity .
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 3-Nitro-4-(trifluoromethyl)benzamide
- 2-Nitro-4-(trifluoromethyl)benzamide
Comparison: 3-Nitro-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitro and trifluoromethyl groups on the benzamide core. This positioning influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds. For instance, the presence of the nitro group at the 3-position and the trifluoromethyl group at the 2-position may result in different electronic and steric effects compared to other isomers, thereby affecting its chemical and biological properties .
Properties
Molecular Formula |
C8H5F3N2O3 |
|---|---|
Molecular Weight |
234.13 g/mol |
IUPAC Name |
3-nitro-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C8H5F3N2O3/c9-8(10,11)6-4(7(12)14)2-1-3-5(6)13(15)16/h1-3H,(H2,12,14) |
InChI Key |
REIYUIXTRWQTNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



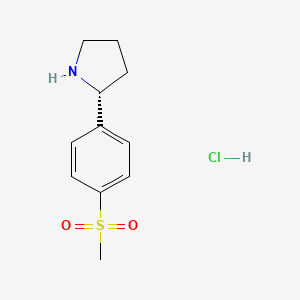
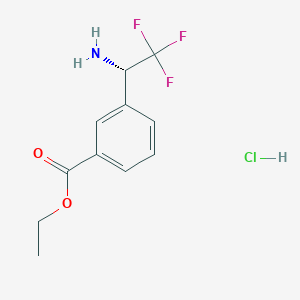
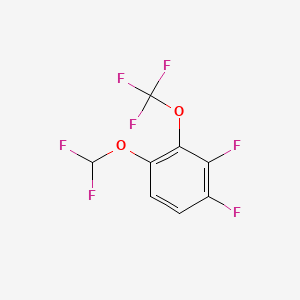
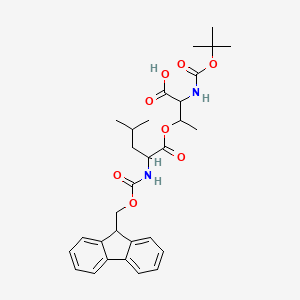
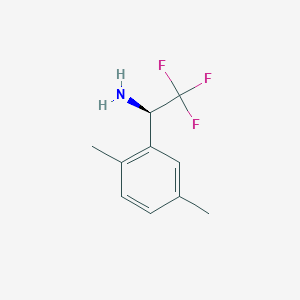
![Benzyl 3-methyl-2,8-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B14035205.png)
